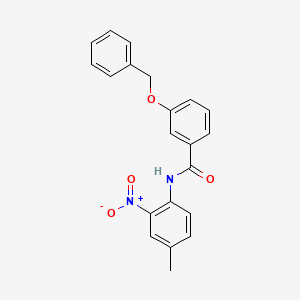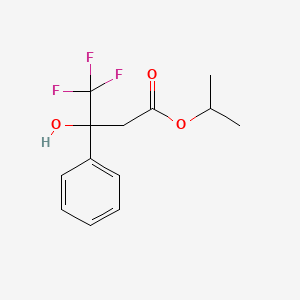
3-(benzyloxy)-N-(4-methyl-2-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-N-(4-methyl-2-nitrophenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BPN or N-(4-methyl-2-nitrophenyl)-3-phenylprop-2-enamide. The compound has a molecular formula of C23H19N3O4 and a molecular weight of 409.42 g/mol. The compound has a yellow crystalline appearance and is soluble in organic solvents such as ethanol, chloroform, and acetone.
Wirkmechanismus
The mechanism of action of 3-(benzyloxy)-N-(4-methyl-2-nitrophenyl)benzamide is not fully understood. However, studies have shown that the compound inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. Inhibition of COX-2 enzyme activity has been found to reduce inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that this compound has anti-inflammatory effects. The compound has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound has also been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(benzyloxy)-N-(4-methyl-2-nitrophenyl)benzamide in lab experiments include its anti-inflammatory and anti-cancer properties. The compound has also been found to be relatively safe and well-tolerated in animal studies. However, the limitations of using the compound in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 3-(benzyloxy)-N-(4-methyl-2-nitrophenyl)benzamide. Some of these include:
1. Studying the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
2. Investigating the compound's mechanism of action in inhibiting COX-2 enzyme activity.
3. Studying the compound's potential use in the treatment of other inflammatory conditions such as rheumatoid arthritis.
4. Investigating the compound's potential use in combination with other anti-cancer agents for the treatment of cancer.
5. Studying the compound's pharmacokinetics and pharmacodynamics in humans to determine its safety and efficacy for clinical use.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in scientific research. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. The compound's mechanism of action involves the inhibition of COX-2 enzyme activity. The compound's advantages in lab experiments include its anti-inflammatory and anti-cancer properties, while its limitations include its limited solubility and potential toxicity at high concentrations. There are several future directions for research on the compound, including its potential use in the treatment of neurodegenerative diseases and other inflammatory conditions, as well as its pharmacokinetics and pharmacodynamics in humans.
Synthesemethoden
The synthesis of 3-(benzyloxy)-N-(4-methyl-2-nitrophenyl)benzamide involves the reaction between 4-methyl-2-nitroaniline and benzyl bromide in the presence of potassium carbonate and dimethylformamide. The resulting product is then subjected to reaction with 3-bromopropiophenone in the presence of palladium acetate and triphenylphosphine. The final product is purified through column chromatography to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)-N-(4-methyl-2-nitrophenyl)benzamide has been studied for its potential applications in scientific research. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-3-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-15-10-11-19(20(12-15)23(25)26)22-21(24)17-8-5-9-18(13-17)27-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGWRFDIKWGYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[2-(allyloxy)-5-chlorobenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5115802.png)
amino]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B5115803.png)


![N-(4-{[4-(benzyloxy)benzoyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B5115830.png)

![1-(4-bromophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115848.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5115853.png)
![6-(4-ethylphenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5115864.png)
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5115868.png)


![4-[(1-{2-[4-(3-fluorobenzyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5115888.png)
![4-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5115896.png)
